molecular formula C13H21O3P B3256970 Diethyl mesitylphosphonate CAS No. 28036-01-3

Diethyl mesitylphosphonate

Cat. No.: B3256970
CAS No.: 28036-01-3
M. Wt: 256.28 g/mol
InChI Key: SPEDBJBEDYXAML-UHFFFAOYSA-N
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Description

Diethyl mesitylphosphonate (CAS 20677-08-1) is an organophosphorus compound with the molecular formula C13H21O3P . It is characterized by a phosphonate ester group (diethyl phosphonate) attached to a mesitylene (1,3,5-trimethylbenzene) ring, which provides steric bulk and influences its electronic properties . This structure makes it a valuable building block in organic synthesis and materials science research. Phosphonate esters are widely used in the synthesis of α-hydroxyphosphonates via the Abramov reaction, and in the preparation of α-aminophosphonates through the Pudovik or Kabachnik–Fields reactions, which are key motifs in medicinal chemistry and agrochemical research . The mesityl group in this compound can be leveraged in the development of ligands for metal-organic frameworks (MOFs) and catalysis, as well as in the creation of novel phosphorus-containing polymers and materials, such as those used in fire-proofing or metal coatings . This product is intended for research and development purposes only and is not approved for human personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diethoxyphosphoryl-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O3P/c1-6-15-17(14,16-7-2)13-11(4)8-10(3)9-12(13)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEDBJBEDYXAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1C)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Organic Synthesis and Catalysis

Organic Synthesis

Arylphosphonates are valuable intermediates in organic synthesis. nih.gov The phosphonate (B1237965) group can be transformed into other functional groups, and the aryl moiety can be further functionalized. The steric bulk of the mesityl group in diethyl mesitylphosphonate could be exploited to control the stereochemistry of reactions or to create sterically demanding ligands for catalysis. nih.gov

Materials Science

Arylphosphonates are of interest in materials science, particularly as building blocks for metal-organic frameworks (MOFs). swan.ac.uk The phosphonate group can coordinate to metal ions, forming robust and porous structures with potential applications in gas storage and separation. The bulky mesityl group could be used to create larger pores within the MOF structure. researchgate.net

Computational and Theoretical Studies on Diethyl Mesitylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR, 2D NMR Techniques)

NMR spectroscopy provides detailed structural information. researchgate.net

¹H NMR: The spectrum would show a characteristic triplet for the methyl protons (-CH₃) and a multiplet (quartet due to P-H and H-H coupling) for the methylene (B1212753) protons (-OCH₂-) of the two equivalent ethyl groups. chemicalbook.comhmdb.ca The mesityl group would exhibit two singlets: one for the two equivalent aromatic protons and another for the nine equivalent protons of the three methyl groups.

¹³C NMR: The carbon spectrum would display distinct signals for the ethyl group carbons, and four signals for the aromatic carbons of the mesityl ring (due to symmetry), including the carbon directly bonded to phosphorus which would show a large coupling constant (¹JC-P). oregonstate.eduorganicchemistrydata.orgznaturforsch.com

³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of arylphosphonates. rsc.orgresearchgate.netrsc.org

Expected NMR Data for Diethyl Mesitylphosphonate

NucleusGroupExpected Chemical Shift (δ, ppm)Expected Multiplicity / Coupling
¹H -OCH₂CH~1.3Triplet (t)
-OCH ₂CH₃~4.0Doublet of Quartets (dq) or Multiplet (m)
Ar-CH ₃ (para)~2.3Singlet (s)
Ar-CH ₃ (ortho)~2.5Singlet (s)
Ar-H ~6.9Singlet (s) or Doublet (d) due to P-H coupling
¹³C -OCH₂C H₃~16Doublet (d, ³JC-P)
-OC H₂CH₃~62Doublet (d, ²JC-P)
Ar-C H₃~21Singlet (s)
C -P (ipso)~125-135Doublet (d, ¹JC-P > 150 Hz)
C -H (aromatic)~130Doublet (d)
C -CH₃ (aromatic)~140-145Doublet (d)
³¹P P=O~+15 to +20Singlet (s) in decoupled spectrum

Mass Spectrometry for Elucidating Reaction Pathways and Unstable Intermediates

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the sequential loss of ethylene (B1197577) molecules from the ethoxy groups (a McLafferty-type rearrangement), loss of an ethoxy radical, and cleavage of the P-C bond to give ions corresponding to the mesityl group and the diethyl phosphonate (B1237965) fragment. High-resolution mass spectrometry is crucial for confirming the elemental composition of fragments.

X-ray Crystallography for Precise Structural Characterization of Key Derivatives and Transition State Analogs

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While obtaining a suitable crystal of the oily parent compound might be difficult, X-ray crystallography is invaluable for characterizing its solid derivatives, such as the corresponding mesitylphosphonic acid or its metal complexes. mdpi.comnih.gov The crystal structures of such derivatives provide precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the steric effects of the mesityl group and the coordination behavior of the phosphonate moiety. didaktorika.grplos.org

P Nmr, 2d Nmr Techniques

Use in Organic Synthesis

The primary application of phosphonates like Diethyl Mesitylphosphonate is as intermediates in organic synthesis. While this compound itself is not a direct reagent for the HWE reaction, its derivatives could be. For example, if the mesityl group were further functionalized to include a methylene (B1212753) group alpha to the phosphorus, it could then be used in HWE reactions to synthesize sterically hindered alkenes.

Phosphonates are also used in the synthesis of phosphonic acids, which are of interest for their biological activities and as metal chelating agents. youtube.com The steric bulk of the mesityl group could be exploited to create specific cavities or binding pockets in larger molecules, which could have applications in supramolecular chemistry or as specialized ligands for catalysts.

Q & A

Q. What are the common synthetic routes for Diethyl mesitylphosphonate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or electrochemical C–H phosphorylation. For example, electrochemical methods in continuous flow systems enable efficient P–C bond formation under mild conditions (e.g., 10 mA/cm² current density, room temperature) . Reaction parameters such as solvent polarity (e.g., acetonitrile vs. DMF), electrolyte choice (e.g., tetrabutylammonium hexafluorophosphate), and current density significantly impact yield and purity. Post-synthesis purification often involves column chromatography or distillation, with NMR and mass spectrometry (MS) used to confirm structural integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To identify substituent environments (e.g., mesityl group protons at δ 2.3–2.6 ppm, ethyloxy protons at δ 1.2–4.1 ppm) .
  • 31P NMR : For phosphorus chemical shifts (typically δ 20–30 ppm for phosphonates) .
  • Mass Spectrometry (EI-MS) : To confirm molecular ion peaks (e.g., m/z 222 for dimethylhydrazone derivatives) .
  • IR Spectroscopy : To detect P=O stretching (~1250 cm⁻¹) and P–O–C vibrations (~1050 cm⁻¹) .

Q. What are the key storage and handling considerations for this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture or strong bases, which may degrade the compound .

Advanced Research Questions

Q. How can reaction parameters be optimized for the electrochemical C–H phosphorylation of arenes using this compound?

Optimization involves:

  • Factorial Design : Vary current density (5–15 mA/cm²), solvent (acetonitrile, DMF), and electrolyte concentration to maximize Faradaic efficiency .
  • Substrate Scope Analysis : Test electron-deficient vs. electron-rich arenes to assess regioselectivity. For example, mesitylene derivatives show higher yields due to steric protection of the phosphorylated site .
  • Mechanistic Probes : Use deuterated solvents or radical traps (e.g., TEMPO) to confirm radical intermediates in the reaction pathway .

Q. What strategies are effective for resolving contradictions in catalytic activity data across studies involving this compound?

  • Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading) to isolate variables .
  • Meta-Analysis : Apply statistical models to assess bias from inadequate blinding or allocation concealment, which may inflate effect sizes by 17–41% .
  • Cross-Validation : Use multiple characterization techniques (e.g., HPLC, NMR) to verify product composition and rule out impurities .

Q. What computational methods are suitable for studying the electronic effects of substituents on this compound’s reactivity?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, mesityl groups enhance steric shielding, reducing unwanted side reactions .
  • Molecular Dynamics Simulations : Analyze solvent interactions to optimize reaction media (e.g., acetonitrile’s polarity stabilizes transition states) .

Q. How can late-stage functionalization of this compound be achieved through selective hydrolysis or nucleophilic substitution?

  • Hydrolysis : Treat with HCl (6M, 60°C) to convert phosphonate esters to phosphonic acids (e.g., mesitylphosphonic acid) .
  • Nucleophilic Substitution : React with amines (e.g., dimethylamine) or thiols via a phosphonochloridate intermediate (e.g., ethyl mesitylphosphonochloridate) to generate phosphonamidates or phosphinates .

Q. What experimental designs minimize bias in assessing this compound’s biological activity?

  • Double-Blinding : Ensure both researchers and participants are unaware of treatment groups to reduce performance bias .
  • Allocation Concealment : Use sealed, sequentially numbered containers to prevent selection bias, which can exaggerate treatment effects by 30–41% .
  • Reproducibility Protocols : Pre-register study designs and share raw data to enhance transparency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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